delta8-THC - 5957-75-5

delta8-THC

Catalog Number: EVT-266777
CAS Number: 5957-75-5
Molecular Formula: C21H30O2
Molecular Weight: 314.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Delta8-THC is an isomer of Delta9-Tetrahydrocannabinol (Delta9-THC), the primary psychoactive component of cannabis. [] While both isomers are cannabinoids, Delta8-THC exhibits lower psychotropic potency compared to Delta9-THC. [] Delta8-THC is found naturally in cannabis, albeit in lower concentrations than Delta9-THC. [] Its presence in various biological systems, combined with its distinct pharmacological properties, positions it as a valuable subject in scientific research. Studies have explored its potential applications in various fields, including oncology, pain management, and metabolic research.

7α-Hydroxy-Delta8-tetrahydrocannabinol (7α-OH-Delta8-THC)

Compound Description: 7α-Hydroxy-Delta8-tetrahydrocannabinol is a metabolite of Delta8-THC, formed through hepatic microsomal oxidation. []

Relevance: 7α-OH-Delta8-THC is a precursor to 7-oxo-Delta8-THC in the metabolic pathway of Delta8-THC, primarily catalyzed by CYP3A enzymes in various species, including monkeys, rats, and guinea pigs. [, , ] It highlights the stereoselective nature of Delta8-THC metabolism, as the 7β-OH-Delta8-THC epimer exhibits different metabolic rates and enzyme affinities. [, ]

7β-Hydroxy-Delta8-tetrahydrocannabinol (7β-OH-Delta8-THC)

Compound Description: 7β-Hydroxy-Delta8-tetrahydrocannabinol is a metabolite of Delta8-THC, formed through hepatic microsomal oxidation, primarily by CYP3A enzymes. [, ]

7-Oxo-Delta8-tetrahydrocannabinol (7-Oxo-Delta8-THC)

Compound Description: 7-Oxo-Delta8-tetrahydrocannabinol is a major metabolite of Delta8-THC, generated through the oxidation of 7α-OH-Delta8-THC and 7β-OH-Delta8-THC. [, ]

Relevance: This compound is a key intermediate in the metabolic pathway of Delta8-THC, further highlighting the role of CYP3A enzymes, particularly CYP3A8, in Delta8-THC metabolism. [, ] The formation of 7-oxo-Delta8-THC involves a stereoselective dehydration step, where the α- and β-epimers of 7-OH-Delta8-THC are processed differently by CYP3A8. []

11-Hydroxy-Delta8-tetrahydrocannabinol (11-OH-Delta8-THC)

Compound Description: 11-Hydroxy-Delta8-tetrahydrocannabinol is a psychoactive metabolite of Delta8-THC that acts as a cannabinoid receptor agonist. [, , ]

Relevance: This compound is a key metabolite of Delta8-THC with significant pharmacological activity, demonstrating the transformation of Delta8-THC into active compounds within the body. [, , ] The presence of 11-OH-Delta8-THC contributes to the overall effects of Delta8-THC and plays a role in understanding its pharmacokinetic profile. [, , ]

11-Oxo-Delta8-tetrahydrocannabinol (11-oxo-Delta8-THC)

Compound Description: 11-Oxo-Delta8-tetrahydrocannabinol is a metabolite of Delta8-THC found in the mouse brain and liver. []

Relevance: This compound represents another step in the metabolic pathway of Delta8-THC, highlighting the various chemical transformations that Delta8-THC undergoes in vivo. []

Delta8-THC-11-oic acid

Compound Description: Delta8-THC-11-oic acid is an inactive metabolite of Delta8-THC, formed through further oxidation of 11-oxo-Delta8-THC. []

Relevance: This compound represents an end-product in the metabolic pathway of Delta8-THC, indicating the detoxification and elimination process of the parent compound. [] Although inactive at cannabinoid receptors, research suggests potential alternative biological activities for THC-acids. []

11-Nor-Delta8-tetrahydrocannabinol-9-carboxylic Acid (11-nor-Delta8-THC-9-COOH)

Compound Description: 11-Nor-Delta8-tetrahydrocannabinol-9-carboxylic Acid is a metabolite of Delta8-THC. []

Relevance: This compound represents another pathway of Delta8-THC metabolism, further emphasizing the complex breakdown of the parent compound in biological systems. []

Delta9-tetrahydrocannabinol (Delta9-THC)

Compound Description: Delta9-tetrahydrocannabinol is the primary psychoactive cannabinoid found in Cannabis sativa. [, , , , , , , ]

Relevance: As a structural isomer of Delta8-THC, Delta9-THC shares a similar chemical structure and exhibits comparable pharmacological activities, including antinociception, hypothermia, and behavioral effects. [, , , , , , , ] Comparing and contrasting these two compounds elucidates the structure-activity relationship within the cannabinoid family.

Cannabinol (CBN)

Compound Description: Cannabinol is a non-psychoactive cannabinoid found in Cannabis sativa, primarily formed through the degradation of Delta9-THC. [, ]

Relevance: Although structurally similar to Delta8-THC and possessing some overlapping pharmacological activities (e.g., antinociception), CBN exhibits a distinct pharmacological profile with weaker potency at cannabinoid receptors. [, ] This comparison helps delineate the specific structural features crucial for cannabinoid receptor activation and downstream effects.

Cannabidiol (CBD)

Compound Description: Cannabidiol is a non-psychoactive cannabinoid found in Cannabis sativa, known for its therapeutic potential in various conditions. [, ]

Relevance: While structurally related to Delta8-THC, CBD does not bind to cannabinoid receptors with high affinity and lacks the psychoactive properties associated with Delta8-THC and Delta9-THC. [, ] Research suggests CBD may modulate the effects of other cannabinoids, including Delta8-THC, indirectly. [, ]

1-Deoxy-11-hydroxy-Delta8-THC-dimethylheptyl (Deoxy-HU210)

Compound Description: 1-Deoxy-11-hydroxy-Delta8-THC-dimethylheptyl is a synthetic cannabinoid that acts as a potent agonist at both CB1 and CB2 receptors, with a preference for CB2. []

Relevance: This compound, structurally related to Delta8-THC, offers insights into the structure-activity relationship of cannabinoids, specifically concerning the modifications impacting receptor subtype selectivity and binding affinity. []

Anandamide (ANA)

Compound Description: Anandamide is an endogenous cannabinoid neurotransmitter that binds to both CB1 and CB2 receptors. []

Relevance: Although structurally distinct from Delta8-THC, anandamide serves as a crucial point of comparison for understanding cannabinoid receptor pharmacology and the endogenous cannabinoid system. [] Studies comparing the effects of Delta8-THC and anandamide, particularly in the context of CB1 receptor antagonist sensitivity, contribute to deciphering the complexity of cannabinoid receptor signaling and potential therapeutic applications. []

8α-Acetoxy-Delta9-tetrahydrocannabinol (8α-acetoxy-Delta9-THC)

Compound Description: 8α-Acetoxy-Delta9-tetrahydrocannabinol is an esterified derivative of Delta9-THC. []

Relevance: While not directly derived from Delta8-THC, this compound provides insight into the enzymatic hydrolysis of cannabinoid esters, particularly the stereospecificity exhibited by enzymes like ES46.5K and carboxylesterases. []

8β-Acetoxy-Delta9-tetrahydrocannabinol (8β-acetoxy-Delta9-THC)

Compound Description: 8β-Acetoxy-Delta9-tetrahydrocannabinol is a stereoisomer of 8α-acetoxy-Delta9-THC. []

Relevance: Like its stereoisomer, this compound highlights the stereoselectivity of esterase enzymes involved in cannabinoid metabolism, emphasizing the importance of stereochemistry in drug-enzyme interactions. []

Delta8-tetrahydrocannabiorcol

Compound Description: Delta8-tetrahydrocannabiorcol is a methyl side chain derivative of Delta8-THC. []

Relevance: This compound serves as a substrate for studying the substrate specificity of esterases involved in cannabinoid metabolism. [] Its structural similarity to Delta8-THC helps elucidate the structural features influencing enzyme recognition and catalytic activity. []

1',1'-Dimethyl-Delta8-tetrahydrocannabinol (Delta8-THC-DMH)

Compound Description: 1',1'-Dimethyl-Delta8-tetrahydrocannabinol is a synthetic analog of Delta8-THC modified at the C1' position of the alkyl side chain. [, ]

Relevance: This compound serves as a template for developing novel cannabinoid ligands with potentially enhanced potency and modified pharmacological profiles. [, ] The addition of substituents to the C1' position can significantly impact binding affinity and functional activity at CB1 and CB2 receptors. [, ]

Cyano and Carboxamido Side-Chain Analogues of Delta8-THC-DMH

Compound Description: These are synthetic derivatives of Delta8-THC-DMH where the alkyl side chain is modified with cyano or carboxamido groups. []

Relevance: These synthetic modifications highlight the structure-activity relationships of Delta8-THC-DMH and offer insights into developing selective and potent cannabinoid receptor ligands. [] The incorporation of cyano or carboxamido groups at specific positions can significantly alter receptor binding affinity and functional activity, potentially leading to compounds with therapeutic applications. []

Source and Classification

Delta-8-THC is classified as a phytocannabinoid, a category that includes compounds derived from the Cannabis plant. It is typically synthesized from cannabidiol, which is extracted from hemp. The legal status of Delta-8-THC has been influenced by the Agricultural Improvement Act of 2018, which effectively made hemp-derived cannabinoids less regulated under federal law in the United States .

Synthesis Analysis

Delta-8-THC is primarily synthesized through acid-catalyzed cyclization of cannabidiol. This process can involve various acids such as p-toluene sulfonic acid or boron trifluoride etherate, often under conditions that can be harsh and may result in side reactions .

Common Methods of Synthesis

  1. Acid-Catalyzed Isomerization:
    • Cannabidiol is reacted with an acid catalyst, leading to the formation of Delta-8-THC.
    • Common solvents include dichloromethane and toluene.
    • Reaction conditions can vary; for example, using boron trifluoride at low temperatures (−10 °C) can yield high selectivity for Delta-9-THC over Delta-8-THC .
  2. Continuous Flow Synthesis:
    • Recent advancements have introduced continuous flow protocols that improve yield and reduce impurities.
    • This method allows for better control over reaction parameters such as temperature and pressure, resulting in cleaner products .
  3. Semisynthetic Methods:
    • Many products marketed as Delta-8-THC are semisynthetic due to the low natural concentrations found in cannabis.
    • The synthesis often yields a mixture of cannabinoids and by-products, necessitating purification steps .
Molecular Structure Analysis

Delta-8-THC has the molecular formula C21H30O2C_{21}H_{30}O_2 and features a tricyclic structure characteristic of cannabinoids. The key structural difference from Delta-9-THC lies in the placement of the double bond between the eighth and ninth carbon atoms rather than between the ninth and tenth .

Structural Characteristics

  • Molecular Weight: Approximately 314.46 g/mol.
  • Viscosity: At room temperature, Delta-8-THC appears as a colorless, viscous oil.
  • Chemical Stability: The positioning of the double bond contributes to greater stability compared to Delta-9-THC, making it less prone to oxidation over time .
Chemical Reactions Analysis

The synthesis of Delta-8-THC involves several key chemical reactions:

  1. Acid-Catalyzed Cyclization:
    • This reaction transforms cannabidiol into Delta-8-THC through protonation followed by intramolecular nucleophilic attack.
    • Side reactions may produce other cannabinoids or impurities such as Delta-10-tetrahydrocannabinol and cannabinol.
  2. Degradation Pathways:
    • Under certain conditions, Delta-8-THC can degrade into other compounds, affecting purity and potency.
    • The presence of impurities is a significant concern in synthesized products due to potential health risks associated with unknown by-products .
Mechanism of Action

Delta-8-THC interacts with cannabinoid receptors CB1 and CB2 within the endocannabinoid system. Its psychoactive effects are primarily mediated through CB1 receptors located in the central nervous system.

Pharmacokinetics

After ingestion, Delta-8-THC undergoes metabolic conversion via hepatic cytochrome P450 enzymes into 11-hydroxy-Deltatetrahydrocannabinol, which is further processed into various metabolites before excretion . This metabolic pathway shares similarities with that of Delta-9-THC but may differ in terms of potency and effects.

Physical and Chemical Properties Analysis

Delta-8-THC exhibits several notable physical and chemical properties:

PropertyValue
Molecular FormulaC21H30O2C_{21}H_{30}O_2
Molecular Weight314.46 g/mol
AppearanceColorless viscous oil
Log P7.4 (high lipophilicity)
Boiling PointApproximately 200 °C
SolubilitySoluble in organic solvents

These properties indicate that Delta-8-THC is highly lipophilic, which influences its absorption and distribution within biological systems .

Applications

Delta-8-Tetrahydrocannabinol has gained popularity for its potential therapeutic applications:

  1. Medical Uses:
    • Reported benefits include antiemetic effects (reducing nausea), appetite stimulation, analgesic properties (pain relief), and anxiolytic effects (reducing anxiety).
    • Some users prefer it over Delta-9 due to its reportedly milder psychoactive effects.
  2. Research Applications:
    • Ongoing studies are examining its pharmacological profiles compared to other cannabinoids.
    • Investigations into its safety profile are crucial given concerns about impurities in commercially available products.
  3. Consumer Products:
    • Increasingly found in edibles, tinctures, and vape products marketed for recreational use.
    • Regulatory scrutiny is growing regarding product labeling and safety standards due to potential contaminants from synthesis processes .
Historical Context and Emergence of Δ⁸-THC in Scientific Literature

Early Isolation and Structural Characterization in Cannabis Phytochemistry

Delta-8-tetrahydrocannabinol (Δ⁸-THC) was first isolated in 1966 by Hively and colleagues from Cannabis sativa L. grown in Maryland. The researchers extracted the flowering tops and leaves with petroleum ether, then employed silicic acid column chromatography with benzene elution, followed by purification via silver nitrate-impregnated thin-layer chromatography. This painstaking process yielded Δ⁸-THC as a minor constituent, representing approximately 10% of the total tetrahydrocannabinol content in the analyzed samples [1]. Structural elucidation was achieved through comparative analysis with synthetic Δ⁹-THC, including identical catalytic hydrogenation products that confirmed their shared stereochemical configuration [1] [3].

The compound's fundamental chemistry reveals why it remained elusive: Δ⁸-THC is a tricyclic terpenoid with the molecular formula C₂₁H₃₀O₂ (molar mass: 314.469 g·mol⁻¹) [3]. It exists as a positional isomer of the more abundant Δ⁹-THC, differing only in the position of a critical carbon-carbon double bond within its molecular structure. While Δ⁹-THC features the double bond between carbons 9 and 10 (using the monoterpenoid numbering system), Δ⁸-THC possesses this bond between carbons 8 and 9 [1]. This subtle structural distinction has profound implications for stability and reactivity.

Table 1: Key Structural Characteristics of Δ⁸-THC

PropertyDescription
Molecular FormulaC₂₁H₃₀O₂
Molar Mass314.469 g·mol⁻¹
IUPAC Name6,6,9-Trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol
Double Bond PositionBetween carbons 8 and 9
Key Identification MethodCatalytic hydrogenation comparison with Δ⁹-THC [1]
Physical StateHighly viscous, colorless oil at room temperature [3]

Subsequent phytochemical investigations identified carboxylic acid precursors (Δ⁸-trans-tetrahydrocannabinolic acid A) in Czechoslovakian cannabis (1975) and hydroxylated derivatives (10α-hydroxy-Δ⁸-THC, 10β-hydroxy-Δ⁸-THC, and 10aα-hydroxy-10-oxo-Δ⁸-THC) in high-potency Mississippi cannabis [1]. These findings solidified understanding of Δ⁸-THC as a naturally occurring, albeit minor, phytocannabinoid. Its remarkable chemical stability compared to Δ⁹-THC was dramatically evidenced by its detection in a fourth-century B.C. burial tomb in Jerusalem [1].

Evolution of Nomenclature: Transition from Δ⁶-THC to Δ⁸-THC in Academic Discourse

The naming conventions for THC isomers underwent significant evolution throughout the mid-20th century, creating historical confusion in the scientific literature. Roger Adams and his team at the University of Illinois achieved the partial synthesis of Δ⁸-THC in 1941, but the compound was initially designated differently [3]. In Hively's seminal 1966 paper, the compound now universally recognized as Δ⁸-THC was termed "Δ⁶-THC" [1]. This earlier nomenclature employed a dibenzopyran numbering system where the double bond was located at position 6,7 rather than 8,9 [9]. Concurrently, what is now Δ⁹-THC was labeled "Δ¹-THC" under this system [1].

Table 2: Evolution of THC Isomer Nomenclature

Current TerminologyHistorical TerminologyKey Publication Establishing Current Standard
Δ⁸-THCΔ⁶-THCMechoulam's stereospecific synthesis (1967) [3]
Δ⁹-THCΔ¹-THCHively et al. (1966) structural characterization [1]
Cannabidiol (CBD)No significant changeAdams' early synthesis work (1941) [3]

The transition to modern terminology gained momentum through the stereochemical elucidation and total synthesis work of Raphael Mechoulam at the Weizmann Institute of Science. In 1965, Mechoulam achieved the first total synthesis of Δ⁸-THC, followed by a stereospecific synthesis from olivetol and verbenol in 1967 [3]. These landmark publications, coupled with the structural characterization using modern spectroscopic methods, catalyzed the adoption of the monoterpenoid numbering system in the late 1960s. This system ultimately prevailed due to its consistency with terpenoid chemistry principles, permanently establishing the designations Δ⁸-THC and Δ⁹-THC in scientific discourse [1] [3]. The distinction remains critical as researchers investigate the differential pharmacology and stability profiles arising from the distinct double bond positions.

Role of the 2018 U.S. Farm Bill in Catalyzing Δ⁸-THC Research and Commercialization

The Agricultural Improvement Act of 2018 (2018 Farm Bill) fundamentally reshaped the legal and commercial landscape for Δ⁸-THC through a single definitional change. The legislation defined "hemp" as Cannabis sativa L. and any derivative containing not more than 0.3% delta-9 tetrahydrocannabinol (Δ⁹-THC) on a dry weight basis [4] [10]. By specifically referencing Δ⁹-THC while excluding other isomers, the bill effectively removed hemp-derived Δ⁸-THC from the Controlled Substances Act's definition of marijuana [1] [10]. Crucially, the bill also explicitly included "all derivatives, extracts, cannabinoids, isomers" of hemp within this legal exemption [10].

Table 3: Key Provisions of the 2018 U.S. Farm Bill Impacting Δ⁸-THC

ProvisionImpact on Δ⁸-THCReference
Hemp Definition (<0.3% Δ⁹-THC)Exempted Δ⁸-THC derived from hemp from CSA Schedule I status [4] [10]
Inclusion of IsomersExplicitly protected hemp-derived cannabinoid isomers like Δ⁸-THC [10]
Preservation of FDA AuthorityMaintained FDA regulatory oversight for hemp-derived products including synthetically derived cannabinoids [4]
State-Federal Regulatory FrameworkAllowed states to submit regulatory plans to USDA, creating a patchwork of state-level regulations [6] [10]

This legislative shift had immediate and profound effects:

  • Research Expansion: While Δ⁸-THC research had been constrained by its Schedule I status, the Farm Bill's exemption for hemp-derived cannabinoids facilitated increased scientific investigation into Δ⁸-THC's chemistry, synthesis pathways, and pharmacological properties [1] [7].
  • Commercial Explosion: Capitalizing on the legal distinction between Δ⁸-THC and Δ⁹-THC, manufacturers rapidly scaled up production using acid-catalyzed cyclization of cannabidiol (CBD) derived from federally legal hemp [2] [7]. The CBD surplus created by the hemp boom provided inexpensive feedstock for this synthesis. Market analyses indicated sales exceeding $2 billion in 2021-2022 [6].
  • Synthesis and Purity Challenges: The sudden commercial demand led to large-scale synthetic production, primarily through Brønsted or Lewis acid-catalyzed isomerization of CBD in solvents like dichloromethane, toluene, or hexane [3] [7]. Nuclear Magnetic Resonance (NMR) analyses of commercial products revealed significant discrepancies between advertised purity (often >90% Δ⁸-THC) and actual composition, with numerous unidentified impurities detected at levels up to 15% [7].
  • Regulatory Responses: The FDA maintained that Δ⁸-THC products did not qualify as dietary supplements or food additives under the FD&C Act [4]. Multiple states implemented restrictions, including "total THC" thresholds (summing Δ⁹-THC and THCA) or outright bans on synthetically derived cannabinoids. By 2024, at least 24 states had enacted restrictions on Δ⁸-THC and other psychoactive hemp derivatives [6].

The Ninth Circuit Court of Appeals' May 2022 ruling affirming Δ⁸-THC's status as a hemp product further solidified the market, despite ongoing regulatory uncertainty at both federal and state levels [2]. This legal ambiguity, coupled with the ease of synthesis from abundant CBD, propelled Δ⁸-THC into a position of significant commercial and scientific interest that continues to evolve as regulatory frameworks develop.

Table 4: Major Cannabinoids in Cannabis Phytochemistry

CannabinoidAbbreviationMolecular FormulaStructural TypeNatural AbundancePsychoactive
Delta-8-TetrahydrocannabinolΔ⁸-THCC₂₁H₃₀O₂Tetrahydrocannabinol-typeTraceYes
Delta-9-TetrahydrocannabinolΔ⁹-THCC₂₁H₃₀O₂Tetrahydrocannabinol-typeHigh (drug-type cannabis)Yes
CannabidiolCBDC₂₁H₃₀O₂Cannabidiol-typeVariableNo
CannabinolCBNC₂₁H₂₆O₂Cannabinol-typeLow (oxidation product)Mild
CannabigerolCBGC₂₁H₃₂O₂Cannabigerol-typeLow (biosynthetic precursor)No
CannabichromeneCBCC₂₁H₃₀O₂Cannabichromene-typeVariableNo
TetrahydrocannabiphorolTHCPC₂₂H₃₂O₂Tetrahydrocannabinol-typeTraceYes
HexahydrocannabinolHHCC₂₁H₃₂O₂Hexahydrocannabinol-typeTrace/SyntheticYes
11-Nor-9-carboxy-Δ⁸-THCΔ⁸-THC-COOHC₂₁H₂₈O₄MetaboliteNot plant-derivedNo

Properties

CAS Number

5957-75-5

Product Name

DELTA8-Tetrahydrocannabinol

IUPAC Name

(6aS,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9,12-13,16-17,22H,5-8,10-11H2,1-4H3/t16-,17+/m1/s1

InChI Key

HCAWPGARWVBULJ-SJORKVTESA-N

SMILES

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O

Solubility

Soluble in DMSO

Synonyms

delta-8-Tetrahydrocannabinol; delta(sup 8)-Thc; delta-(sup8)-THC; delta8-THC

Canonical SMILES

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3CC(=CC[C@@H]3C(OC2=C1)(C)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.